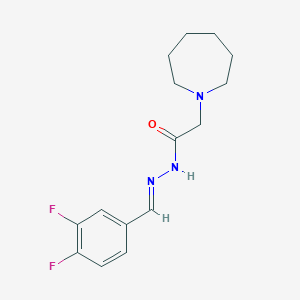

![molecular formula C20H21N3O5S B5512432 4-{[4-methoxy-3-(1-pyrrolidinylcarbonyl)phenyl]sulfonyl}-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5512432.png)

4-{[4-methoxy-3-(1-pyrrolidinylcarbonyl)phenyl]sulfonyl}-3,4-dihydro-2(1H)-quinoxalinone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is part of the quinoxaline derivatives, a class known for their diverse pharmacological activities and applications in material science due to their unique chemical structure and properties. Quinoxalines contain nitrogen-embedded heterocyclic components, making them integral in various synthetic and medicinal chemistry applications.

Synthesis Analysis

The synthesis of quinoxaline derivatives often involves strategies like the Pfitzinger reaction, Grignard reactions, and oxidative cyclization. For example, oxidative cyclization of N-phenyl-N-(pyridine-2-ylmethylene)benzene-1,4-diamine derivatives can lead to quinoxaline compounds under mild, metal-free conditions (Faizi et al., 2018). Similarly, cyclization of acetylenic sulfones with beta and gamma-chloroamines has been used to synthesize related structures, demonstrating the versatility in the synthetic routes for quinoxaline derivatives (Back & Nakajima, 2000).

Molecular Structure Analysis

Quinoxaline derivatives exhibit a wide range of molecular conformations, which can be influenced by substituents and functional groups attached to the core structure. For instance, crystal structure analysis often reveals that these molecules can adopt various shapes and conformations, affecting their intermolecular interactions and, consequently, their chemical and physical properties (Souza et al., 2013).

Chemical Reactions and Properties

Quinoxaline derivatives engage in a variety of chemical reactions, including hydrogen bonding and π-π interactions, contributing to their stability and reactivity. For example, the formation of dimeric units through C—H⋯N hydrogen-bonded motifs and stacking via π–π interactions are common among these compounds, highlighting their ability to form complex supramolecular arrangements (Jahns et al., 2009).

Applications De Recherche Scientifique

Green Synthesis and Antibacterial Activity

A study by Alavi et al. (2017) focused on the green synthesis of novel quinoxaline sulfonamides, starting with the reaction of o-phenylene diamine and 2-bromoacetophenones. This process, conducted in ethanol under catalyst-free conditions, led to the synthesis of several sulfonamides from 2-(4-methoxyphenyl)-quinoxaline. These compounds were evaluated for their antibacterial activities against Staphylococcus spp. and Escherichia coli bacteria, showcasing their potential in developing new antibacterial agents Alavi, S., Mosslemin, M., Mohebat, R., & Massah, A. (2017). Research on Chemical Intermediates.

Synthesis and COX-2 Inhibition

Singh et al. (2004) synthesized a series of 2,3-diaryl pyrazines and quinoxalines with sulfamoyl/methylsulfonyl-phenyl pharmacophores. These compounds were evaluated for their cyclooxygenase (COX-1/COX-2) inhibitory activity, revealing some potential compounds that exhibited excellent in vivo activity in established animal models of inflammation. This study highlights the compound's relevance in the design of selective COX-2 inhibitors for therapeutic purposes Singh, S., Saibaba, V., Ravikumar, V., Rudrawar, S., Daga, P. R., Rao, C., Akhila, V., Hegde, P., & Rao, Y. K. (2004). Bioorganic & Medicinal Chemistry.

Crystal Structure Analysis

Souza et al. (2013) reported the crystal structures of three racemic compounds prepared from mefloquine and different phenylaldehydes. These molecules, active in in-vitro studies against multidrug-resistant tuberculosis strain T113, were analyzed for their molecular conformation, revealing insights into their potential anti-TB activity. The study provides valuable structural information that can be used in the design of new anti-TB drugs Souza, M. D., Gonçalves, R. S., Wardell, S., & Wardell, J. (2013).

Novel Sulfonamide-Dihydroquinolinone Hybrids

Moreira et al. (2019) presented a structural description of a new sulfonamide-dihydroquinolinone hybrid, showcasing its molecular structure elucidated by various spectroscopic techniques. The study also explored molecular packing, intermolecular interactions, and theoretical calculations, providing a comprehensive understanding of the compound's chemical properties and potential biological applications Moreira, C. A., Custódio, J. M. F., Vaz, W. F., d'Oliveira, G., Perez, C., & Napolitano, H. (2019). Journal of Molecular Modeling.

Orientations Futures

Propriétés

IUPAC Name |

4-[4-methoxy-3-(pyrrolidine-1-carbonyl)phenyl]sulfonyl-1,3-dihydroquinoxalin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O5S/c1-28-18-9-8-14(12-15(18)20(25)22-10-4-5-11-22)29(26,27)23-13-19(24)21-16-6-2-3-7-17(16)23/h2-3,6-9,12H,4-5,10-11,13H2,1H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZXXSLCZRQTWDF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)N2CC(=O)NC3=CC=CC=C32)C(=O)N4CCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-methyl-4-(3-{[(3aS*,6aS*)-1-methylhexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl]carbonyl}phenyl)-2-butanol](/img/structure/B5512355.png)

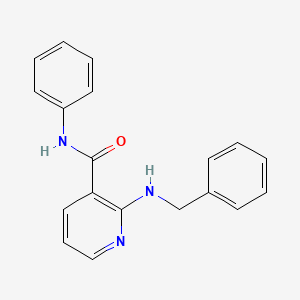

![4-chloro-N'-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}benzohydrazide](/img/structure/B5512367.png)

![4-[(6-methyl-3-pyridazinyl)oxy]-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B5512374.png)

![(4aS*,7aR*)-1-(1H-imidazol-4-ylmethyl)-4-(3-methylbutanoyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5512382.png)

![N-(4-{[2-(phenylsulfonyl)hydrazino]carbonyl}-1,3-thiazol-2-yl)acetamide](/img/structure/B5512397.png)

![1-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-4-[(1-methyl-1H-imidazol-2-yl)methyl]piperazine](/img/structure/B5512404.png)

![5-benzyl-1-(4-methylphenyl)-4-[(3E)-3-pentenoyl]-2-piperazinone](/img/structure/B5512415.png)

![2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]thio}-N-(4-fluorophenyl)acetamide](/img/structure/B5512428.png)

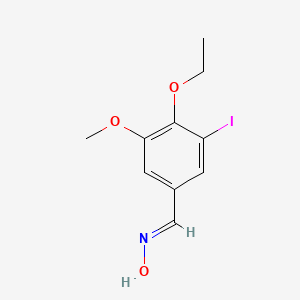

![N'-(4-fluorobenzylidene)-2-[(4-iodophenyl)amino]acetohydrazide](/img/structure/B5512439.png)

![3-(3-chlorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B5512461.png)

![N-(2-methoxy-5-{[(2-pyridinylmethyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B5512467.png)